molecular formula C22H16BrN3O2 B2668770 3-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898455-28-2

3-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2668770
CAS RN: 898455-28-2
M. Wt: 434.293
InChI Key: QBPUADFJFRERPD-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the quinazolinone family, which has been extensively studied for their pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Cytotoxic Activities : A study highlighted the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activity against Herpes simplex and vaccinia viruses. This research indicates the potential of these compounds in developing antiviral agents (Selvam et al., 2010).

  • Antimicrobial Activity : Another study synthesized derivatives of quinazolinones and evaluated their antimicrobial activities. This research expands the understanding of quinazolinones' utility in combating microbial infections (Patel, Mistry, & Desai, 2006).

  • Pharmacological Activities : Research has been conducted on the synthesis of 6-bromoquinazolinone derivatives, focusing on their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. These findings suggest the compound's potential in various therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

  • Antitumor Activity : A significant study on quinazolin-4-one-based antitumor agents found that certain analogues demonstrated high growth-inhibitory activity and novel biochemical characteristics, highlighting their potential as antitumor agents (Bavetsias et al., 2002).

Chemical Synthesis and Modifications

  • Synthesis Techniques : Innovative synthesis methods for quinazolinones and their derivatives have been developed, including reactions that produce highly functionalized compounds. Such studies contribute to the versatility of quinazolinones in medicinal chemistry applications (He et al., 2016).

  • Dimerization and Alkylation : Research into the dimerization and alkylation of aminoquinoline benzamides, including those related to the quinazolinone structure, has provided insights into new synthetic pathways and potential modifications of these compounds for enhanced biological activity (Grigorjeva & Daugulis, 2015).

properties

IUPAC Name

3-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUADFJFRERPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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